

1H NMR and 13C NMR analysis of 6-Bromo-5-fluoropicolinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-5-fluoropicolinic acid

Cat. No.: B1372893

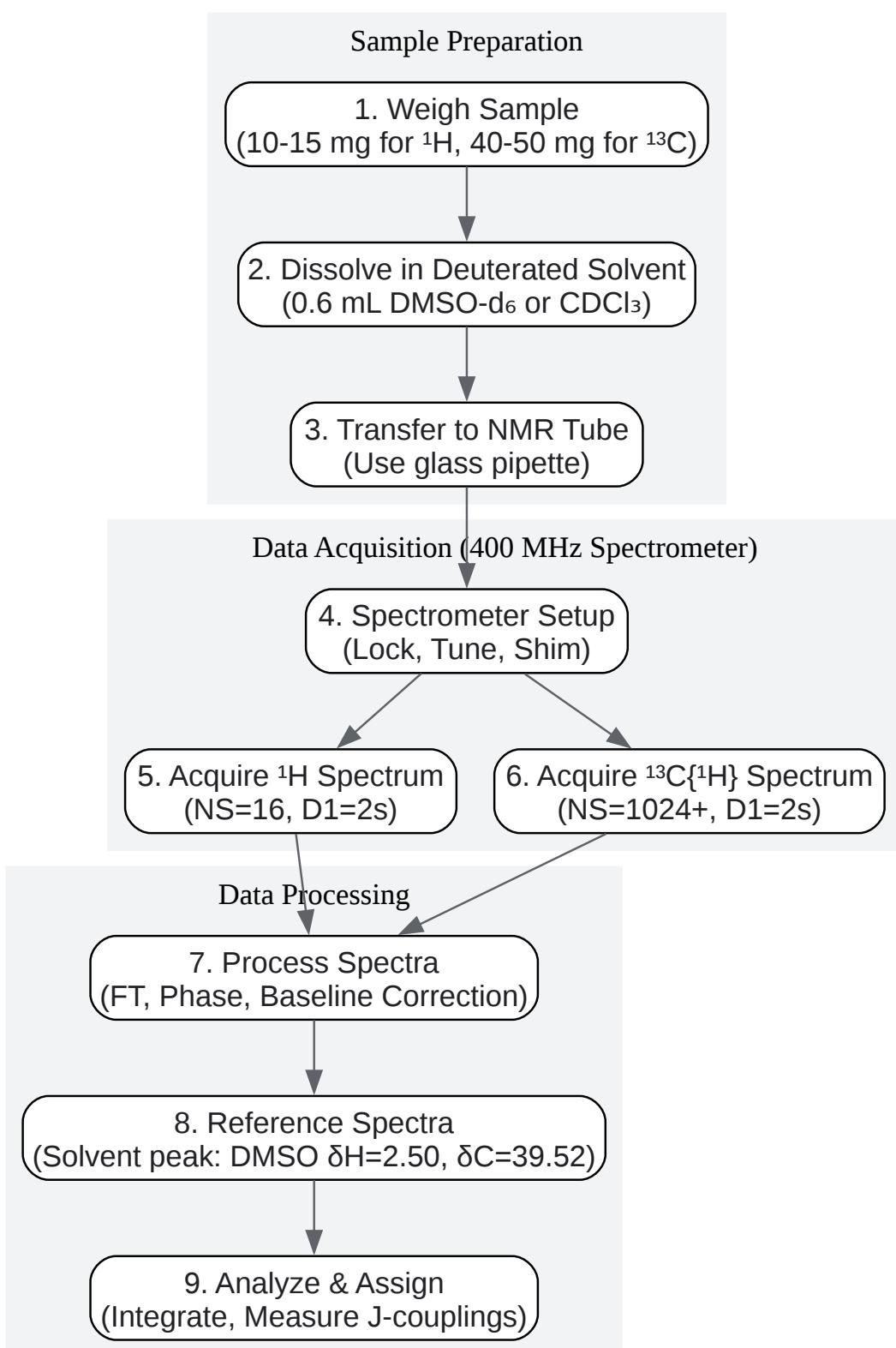
[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of **6-Bromo-5-fluoropicolinic Acid**

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for **6-Bromo-5-fluoropicolinic acid**. As a halogenated pyridine derivative, this compound presents a unique spectroscopic challenge and opportunity due to the interplay of its electron-withdrawing substituents and the influence of the ¹⁹F nucleus on both proton and carbon spectra. This document, intended for researchers and drug development professionals, details the theoretical basis for predicting chemical shifts and coupling constants, offers a comparative perspective against simpler analogues, and provides a robust experimental protocol for empirical data acquisition.

Introduction: The Structural Significance of 6-Bromo-5-fluoropicolinic Acid


6-Bromo-5-fluoropicolinic acid is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and materials science.[1][2][3] The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a carboxylic acid group on a pyridine scaffold—governs its chemical reactivity and potential biological activity. Therefore, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is the definitive technique for this purpose, providing detailed information about the molecule's carbon-hydrogen framework and the electronic environment of each nucleus.[4]

This guide explains the causality behind the expected spectral features, focusing on the diagnostic ^1H - ^{19}F and ^{13}C - ^{19}F coupling patterns that are critical for positive identification.

Molecular Structure and Key NMR-Active Nuclei

The analysis of **6-Bromo-5-fluoropicolinic acid** hinges on understanding the electronic effects of its constituent parts. The pyridine nitrogen, carboxylic acid, fluorine, and bromine are all electron-withdrawing, which significantly deshields the aromatic protons and carbons, shifting their signals downfield compared to benzene ($\delta \approx 7.27$ ppm).[5] The key to the analysis lies in observing the spin-spin coupling between the ^{19}F nucleus (spin $I = 1/2$, 100% natural abundance) and the neighboring ^1H and ^{13}C nuclei.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 6-bromo-5-fluoropicolinic acid (C₆H₃BrFNO₂) [pubchemlite.lcsb.uni.lu]
- 2. 1052714-46-1|6-Bromo-5-fluoropicolinic acid|BLD Pharm [bldpharm.com]
- 3. 6-Bromo-5-fluoropicolinic acid | 1052714-46-1 [sigmaaldrich.com]
- 4. azooptics.com [azooptics.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1H NMR and 13C NMR analysis of 6-Bromo-5-fluoropicolinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372893#1h-nmr-and-13c-nmr-analysis-of-6-bromo-5-fluoropicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com